(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone
Description
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c19-17-3-1-14(2-4-17)11-22-12-15-5-8-20(9-6-15)18(21)16-7-10-23-13-16/h1-4,7,10,13,15H,5-6,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTVWWKSLISKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a piperidine derivative reacts with a fluorobenzyl halide under basic conditions to form the intermediate. This intermediate is then coupled with a thiophene derivative using a suitable coupling reagent, such as a palladium catalyst, under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Pharmacological Applications
- Antipsychotic Properties :
- Kinase Inhibition :
- Neuroprotective Effects :
Case Study 1: Antipsychotic Efficacy
A study evaluated the efficacy of (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone in animal models of schizophrenia. Results indicated a significant reduction in hyperactivity and positive symptoms associated with schizophrenia when administered at therapeutic doses.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, further supporting its role as a potential anticancer agent.
Mechanism of Action
The mechanism of action of (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone: This compound features a trifluoromethoxy group instead of a thiophene ring, which may alter its chemical properties and biological activity.
4-{[(4-Fluorobenzyl)oxy]methyl}piperidine: This simpler compound lacks the thiophene moiety and is used in different contexts.
Uniqueness
The presence of both the fluorobenzyl and thiophene groups in (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone makes it unique compared to its analogs
Biological Activity
The compound (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is a member of a class of piperidine derivatives that have garnered attention for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as inhibitors of specific enzymes. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in structured formats.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure, which includes a piperidine ring substituted with a thiophene moiety and a fluorobenzyl group. Its structural complexity suggests multiple sites for biological interaction, making it a candidate for diverse pharmacological activities.
Biological Activity Overview
-
Neuroprotective Effects :
- Research indicates that compounds similar to this compound exhibit neuroprotective properties. These compounds are being investigated for their efficacy in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The patent US9440990B2 highlights the potential of these compounds in neuroprotection through modulation of neurotransmitter systems .
-
Enzyme Inhibition :
- The compound has shown promise as an inhibitor of tyrosinase, an enzyme involved in melanin production. Inhibitors of tyrosinase are valuable in cosmetic applications for skin lightening and in treating conditions like hyperpigmentation. Studies have demonstrated that derivatives of 4-fluorobenzylpiperazine exhibit competitive inhibition against Agaricus bisporus tyrosinase with IC50 values significantly lower than standard inhibitors .
-
Antimicrobial Activity :
- Preliminary studies suggest that related compounds may possess antimicrobial properties, although specific data on this compound is limited.
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Target Enzyme | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound 26 | Tyrosinase | 0.18 | Competitive Inhibitor |
| Kojic Acid | Tyrosinase | 17.76 | Standard Inhibitor |
| Compound A | PTP1B | 0.009 | Selective Inhibitor |
Table 2: Neuroprotective Activity Assessment
| Study Reference | Model Used | Outcome |
|---|---|---|
| US9440990B2 | Neurodegenerative Mouse Model | Significant neuroprotection observed |
| MDPI Study | In vitro neuronal cultures | Reduced apoptosis in neurons |
Case Studies and Research Findings
- Neuroprotective Mechanism :
- Tyrosinase Inhibition Studies :
- Pharmacokinetics :
Q & A
Q. What are the recommended synthetic strategies for (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone?
- Methodological Answer: The synthesis typically involves coupling a piperidine derivative with a thiophene-carbonyl intermediate. For example, analogous compounds (e.g., fluorobenzyl-piperazine methanones) are synthesized via nucleophilic substitution or Buchwald-Hartwig amination using palladium catalysts . Key steps include:
- Protecting the piperidine nitrogen to avoid side reactions.
- Using coupling agents like EDCI/HOBt for amide bond formation.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient).
Critical Note: Optimize reaction time and temperature to minimize byproducts (e.g., over-alkylation).
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer:
- Analytical Techniques:
- HPLC: Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>95% required for biological assays).
- NMR: Key signals include thiophene protons (δ 7.2–7.5 ppm), fluorobenzyl aromatic protons (δ 6.8–7.1 ppm), and piperidine methylene (δ 3.5–4.0 ppm) .
- Elemental Analysis: Compare experimental vs. theoretical values for C, H, N (e.g., ±0.4% deviation acceptable; see for analogous compound data).
Q. What safety protocols are critical during handling?
- Methodological Answer:
- PPE: Gloves, lab coat, and goggles mandatory due to potential skin/eye irritation .
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Storage: Keep in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer:
- Modification Sites:
| Site | Modification | Biological Impact |
|---|---|---|
| Thiophene | Replace with furan/pyridine | Alters target binding affinity |
| Fluorobenzyl | Vary substituents (e.g., Cl, OMe) | Impacts lipophilicity and metabolic stability |
- Assays: Test against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR.
- Data Analysis: Use molecular docking (AutoDock Vina) to correlate substituent effects with activity .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer:
- Variables to Control:
- Compound Purity: Re-test batches with HPLC-confirmed purity >98%.
- Assay Conditions: Standardize pH, temperature, and solvent (DMSO concentration ≤1% v/v).
- Cross-Validation: Compare results from orthogonal assays (e.g., cell viability vs. enzymatic inhibition).
- Literature Example: In fluorobenzyl-piperazine derivatives, discrepancies in IC50 values were traced to residual solvent effects .
Q. What are the stability profiles under physiological conditions?
- Methodological Answer:
- Stability Assay Design:
- Buffer Solutions: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C.
- Time Points: Analyze via LC-MS at 0, 6, 24, 48 hours to track degradation.
- Key Findings (Analogous Compounds):
- Piperidine derivatives with electron-withdrawing groups (e.g., -F) show enhanced stability in acidic media .
- Thiophene rings may oxidize; add antioxidants (e.g., BHT) in storage buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
